MIC Determination Against Methicillin-Resistant Staphylococcus aureus (MRSA) vs. Oxacillin
In a standardized microdilution assay, the target compound exhibited an MIC of 8 µg/mL against MRSA ATCC 43300, demonstrating equipotent activity to the clinically used oxacillin (MIC = 8 µg/mL) despite structural dissimilarity to β-lactams [1]. The 2,2'-bithiophene regioisomer, in contrast, displayed a substantially weaker MIC of 64 µg/mL, indicating that the 2,3'-linkage is a critical determinant of anti-MRSA potency [1]. Methicillin-resistant strains were confirmed via mecA gene detection and PBP2a latex agglutination [1].
| Evidence Dimension | Antibacterial potency (MIC) against MRSA ATCC 43300 |
|---|---|
| Target Compound Data | 8 µg/mL |
| Comparator Or Baseline | 2,2'-bithiophene regioisomer: 64 µg/mL; Oxacillin: 8 µg/mL |
| Quantified Difference | 8-fold improvement over 2,2'-bithiophene regioisomer; equipotent to oxacillin |
| Conditions | Broth microdilution, CLSI guidelines, MRSA ATCC 43300, 24 h incubation, 35°C |
Why This Matters
This 8-fold superior potency over the closest regioisomeric analog provides a quantifiable selection criterion for anti-MRSA research, avoiding the procurement of an inferior 2,2'-bithiophene congener that would yield misleading SAR conclusions.
- [1] Al-Hazmi, G. H.; Althagafi, I. I.; Al-Rooqi, M. M.; Shaaban, M. R.; El-Metwaly, N. M. Synthesis, Characterization, and Biological Evaluation of Novel Bithiophene Urea Derivatives as Promising Antimicrobial Agents. Pharmaceuticals 2021, 14 (12), 1302. DOI: 10.3390/ph14121302. View Source
